molecular formula C6H6ClNO B1314996 4-Chloro-2-methylpyridine 1-oxide CAS No. 696-08-2

4-Chloro-2-methylpyridine 1-oxide

Cat. No.: B1314996
CAS No.: 696-08-2
M. Wt: 143.57 g/mol
InChI Key: GAILJAVYTROIFN-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyridine 1-oxide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, with an additional oxygen atom at the 1-position (N-oxide).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyridine 1-oxide typically involves the oxidation of 4-chloro-2-methylpyridine. One common method includes the use of hydrogen peroxide and urea in tetrahydrofuran (THF) as the solvent. The reaction is initiated by cooling the mixture to 0°C, followed by the addition of trifluoroacetic anhydride. The reaction mixture is then allowed to warm to room temperature, and the completion of the reaction is monitored by liquid chromatography-mass spectrometry (LCMS). The product is purified by flash chromatography on silica gel .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as the use of inert atmospheres and proper handling of reagents, are crucial to ensure the safe production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylpyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-methylpyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyridine 1-oxide involves its ability to form complexes with metal ions. The oxygen atom in the N-oxide group acts as a donor, coordinating with metal ions to form stable complexes. This property is particularly useful in the extraction and separation of metal ions from mixtures. The compound’s reactivity is influenced by the electronic effects of the chlorine and methyl groups, which can affect its interaction with other molecules and reagents .

Comparison with Similar Compounds

Structural Isomers and Substituent Effects

4-Chloro-3-methylpyridine 1-Oxide (CAS 1073-34-3)

  • Substituents : Chloro (4-position), methyl (3-position).
  • Key Differences: The positional shift of the methyl group alters steric and electronic effects.

4-Chloro-5-methylpyridine-2-carboxylic Acid 1-Oxide

  • Substituents : Chloro (4-position), methyl (5-position), carboxylic acid (2-position).
  • Synthesis: Prepared via nitration followed by chlorination with acetyl chloride, yielding 26.4% with a melting point of 155°C . The carboxylic acid group introduces hydrogen-bonding capacity, significantly altering solubility and acidity compared to non-carboxylic analogs.

Table 1: Structural Analogs of 4-Chloro-2-methylpyridine 1-Oxide

Compound Substituents CAS Number Molecular Formula Key Properties/Notes
This compound Cl (4), CH₃ (2) - C₆H₆ClNO Target compound
4-Chloro-3-methylpyridine 1-oxide Cl (4), CH₃ (3) 1073-34-3 C₆H₆ClNO Structural isomer; steric effects
4-Chloro-5-methylpyridine-2-carboxylic acid 1-oxide Cl (4), CH₃ (5), COOH (2) - C₇H₆ClNO₃ Enhanced acidity and solubility

Halogen Variants: Chloro vs. Bromo

4-Bromo-2-methylpyridine 1-Oxide (CAS 100367-74-6)

  • Substituents : Bromo (4-position), methyl (2-position).
  • Key Differences: Bromine’s larger atomic radius and polarizability increase molecular weight (C₆H₆BrNO vs. C₆H₆ClNO) and may enhance reactivity in nucleophilic aromatic substitution compared to chloro analogs. Bromo derivatives are often intermediates in cross-coupling reactions .

Functional Group Comparisons: Nitro vs. Chloro

4-Nitroquinoline 1-Oxide

  • Substituents : Nitro (4-position).
  • Biological Activity : Exhibits strong mutagenicity, inducing DNA repair synthesis in rainbow trout hepatocytes at lower concentrations than chloro/methyl analogs . Safety protocols for nitro derivatives emphasize enclosed systems and protective gear due to higher toxicity .

Acidity Trends in Pyridine 1-Oxides

Electron-withdrawing groups (e.g., Cl, NO₂) lower pKa by stabilizing the deprotonated form, while electron-donating groups (e.g., CH₃, OCH₃) raise pKa. For example:

  • 4-Methoxypyridine 1-oxide: pKa 2.05
  • 4-Hydroxypyridine 1-oxide: pKa 2.45

The chloro group in this compound is expected to lower its pKa relative to methyl-substituted analogs, though exact values require experimental validation.

Table 2: pKa Values of Selected Pyridine 1-Oxide Derivatives

Compound pKa
4-Methoxypyridine 1-oxide 2.05
4-Hydroxypyridine 1-oxide 2.45
2-Methylaminopyridine 1-oxide 2.61
4-Aminopyridine 1-oxide 3.69

Data sourced from Williams et al.

Biological Activity

4-Chloro-2-methylpyridine 1-oxide (C7H8ClNO) is a compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article explores its effects, mechanisms, and relevant research findings.

This compound is characterized by a pyridine ring substituted with a chlorine atom and a methyl group, along with an oxide functional group. Its molecular structure is critical for its biological interactions and activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of H+-K+ ATPase, an enzyme crucial for gastric acid secretion. This property positions it as a potential therapeutic agent for conditions like peptic ulcers.

The compound's mechanism involves the inhibition of H+-K+ ATPase activity, which directly impacts gastric acid secretion. In pharmacological studies, it was found to be more effective than Omeprazole, a well-known proton pump inhibitor. The following table summarizes the comparative inhibitory effects on gastric acid secretion:

CompoundID50 (µg/kg)% Inhibition (24 hr)% Inhibition (48 hr)% Inhibition (72 hr)
This compound59.961.9121.5-
Omeprazole112.20.332.369.1

The data indicates that at lower doses, this compound achieves higher inhibition rates compared to Omeprazole, suggesting greater potency and efficacy in reducing gastric acid output .

Study on Gastric Acid Secretion

In a controlled study involving chronic gastric fistula dogs, the administration of histamine stimulated gastric acid secretion. Following the administration of either compound, the amount of gastric acid produced was measured to assess the inhibitory effects.

  • Results : After one hour of treatment with histamine, both compounds significantly reduced gastric acid secretion compared to controls. The results from this study are illustrated in Table 2.
Dose (µg/kg)% Inhibition (Compound)% Inhibition (Omeprazole)
31.2534.4-
62.550.1-
12567.748.6
25087.462.1
50010091.2

These findings highlight the compound's potential as a more effective alternative to existing treatments for gastric acid-related disorders .

Safety and Toxicity

While the compound demonstrates potent biological activity, its safety profile is equally important for therapeutic applications. Research indicates that it exhibits low toxicity levels at effective doses, making it a candidate for further clinical exploration .

Q & A

Q. Basic: What are the standard methods for synthesizing 4-Chloro-2-methylpyridine 1-oxide, and how is its structure confirmed?

Methodological Answer:
The synthesis typically involves two steps:

Oxidation : 2-Methylpyridine is oxidized using a peracid (e.g., mCPBA) to form 2-methylpyridine 1-oxide.

Chlorination : Electrophilic chlorination (e.g., using Cl₂ or SO₂Cl₂) introduces the chloro group at the 4-position.
Structural Confirmation :

  • Spectroscopy : NMR (¹H and ¹³C) identifies substituent positions via coupling patterns and chemical shifts. IR confirms the N-oxide group (~1250–1300 cm⁻¹).
  • X-ray Crystallography : Resolves spatial conformation, as demonstrated for similar pyridine N-oxides .

Q. Basic: What is the acidity (pKa) of this compound, and how does substitution influence its basicity?

Methodological Answer :

  • pKa Determination : While direct pKa data for this compound is unavailable, analogs like 2-dimethylaminopyridine 1-oxide (pKa 2.27) suggest moderate acidity due to electron-withdrawing effects of the N-oxide group .
  • Substituent Effects : Chlorine at the 4-position further reduces basicity by withdrawing electron density. Comparative studies with non-chlorinated analogs (e.g., 2-methylpyridine 1-oxide) can quantify this effect via potentiometric titration.

Q. Advanced: How can researchers design experiments to study substituent effects on the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer :

  • Variable Substituents : Synthesize derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) at different positions.
  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under controlled conditions (solvent, temperature).
  • Computational Modeling : Use DFT calculations to correlate substituent electronic parameters (Hammett σ) with activation energies .

Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in regiochemistry or conformation, as applied to structurally similar pyrrolo-pyridine derivatives .
  • Dynamic NMR : Assess rotational barriers of substituents (e.g., methyl groups) by variable-temperature NMR.
  • 2D NMR Techniques : Use HSQC and NOESY to assign coupling interactions and spatial proximities .

Q. Advanced: What strategies are recommended for evaluating the biological activity of this compound derivatives, such as antiviral potential?

Methodological Answer :

  • Cytotoxicity Assays : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish safe dosage ranges.
  • Antiviral Screening : Test against herpesviruses or coronaviruses in plaque reduction assays, following protocols for pyrido-pyrimidine derivatives .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro, methyl) and correlate changes with IC₅₀ values.

Q. Advanced: What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

Methodological Answer :

  • SNAr Mechanism : The electron-deficient N-oxide ring facilitates attack by nucleophiles (e.g., amines) at the 4-position, with chloride as the leaving group.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
  • Leaving Group Optimization : Compare reactivity with other halogenated derivatives (e.g., bromo analogs) to assess leaving group ability .

Q. Basic: What purification techniques are effective for isolating this compound after synthesis?

Methodological Answer :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar N-oxide products.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC : Employ reverse-phase columns for high-purity isolation, particularly for analytical standards .

Q. Advanced: How can oxidation conditions be optimized to improve the yield of this compound from its precursor?

Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., RuO₂) for enhanced oxidation efficiency.
  • Temperature Control : Lower temperatures (0–5°C) minimize over-oxidation side reactions.
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Properties

IUPAC Name

4-chloro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAILJAVYTROIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480670
Record name 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-08-2
Record name 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-nitro-2-picoline N-oxide (20 g, 130 mmol) was added to acetyl chloride (120 ml, 1688 mmol) in a nitrogen atmosphere at −25° C. The mixture was stirred at −30 to 5° C. for 4 hours and 15 minutes. After the reaction mixture was diluted with ethyl acetate (about 150 ml) and chloroform (about 100 ml), the mixture was concentrated. The residue was purified by silica gel column chromatography (NH silica gel: 200 g, elution solvent: heptane, heptane/ethyl acetate=75/25, 50/50, 25/75, ethyl acetate, ethyl acetate/methanol=20/1) to obtain the title compound (3.14 g) as brown oil. Simultaneously, a crude product (about 17 g) was obtained. The crude product thus obtained was further purified by silica gel column chromatography (NH silica gel: 300 g, elution solvent: heptane, heptane/ethyl acetate=75/25, 40/60, 25/75, ethyl acetate) to obtain the title compound (5.39 g) separately as brown oil.
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20 g
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120 mL
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150 mL
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100 mL
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Synthesis routes and methods II

Procedure details

15.4 g (0.1 mol) of 2-methyl-4-nitropyridine 1-oxide was added to 78.5 g (1 mol) of acetyl chloride at -10° C. The obtained mixture was stirred under cooling with ice for 0.5 hour. After the completion of the reaction, 300 ml of ice-water was added to the reaction mixture. The obtained mixture was neutralized with sodium carbonate and extracted with chloroform. The extract was dried over magnesium sulfate and filtered. The filtrate was concentrated under a reduced pressure and purified by silica gel column chromatography (ethyl acetate/n-hexane/methanol) to obtain 4.7 g of the title compound.
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15.4 g
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78.5 g
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ice water
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300 mL
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Synthesis routes and methods III

Procedure details

15.4 g (0.1 mol) of 4-nitro-2-picoline-N-oxide are added in portions at 0° C. to 75 ml of acetyl chloride. On warming to room temperature, a clear solution results which is added dropwise to ice with stirring. After adding K2CO3, the mixture is extracted several times using dichloromethane and ethyl acetate. After evaporating, the product is purified chromatographically on silica gel. The oil obtained crystallizes on standing, m.p. 37° C.
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15.4 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-2-methylpyridine 1-oxide
4-Chloro-2-methylpyridine 1-oxide

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